6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234999
InChI: InChI=1S/C9H12N2O2/c1-9(2)5-11-8(13-6-9)3-7(4-12)10-11/h3-4H,5-6H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde

CAS No.:

Cat. No.: VC18234999

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Standard InChI InChI=1S/C9H12N2O2/c1-9(2)5-11-8(13-6-9)3-7(4-12)10-11/h3-4H,5-6H2,1-2H3
Standard InChI Key NTJVINWUYBRNBP-UHFFFAOYSA-N
Canonical SMILES CC1(CN2C(=CC(=N2)C=O)OC1)C

Introduction

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrazolo[3,2-b] oxazine core structure. This compound features a unique arrangement of nitrogen and oxygen atoms within its ring system, contributing to its chemical properties and potential applications. The molecular formula for this compound is not explicitly provided in the available literature, but it is known to possess a molecular weight of approximately 164.21 g/mol due to its aldehyde functional group at the 2-position of the oxazine ring.

Synthesis Methods

The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbaldehyde typically involves multi-step organic synthesis techniques. Common methods may include:

  • Condensation Reactions: Involving the combination of appropriate precursors under controlled conditions.

  • Cyclization Reactions: Forming the pyrazolo-oxazine core through intramolecular reactions.

Specific detailed protocols are often found in the literature focusing on heterocyclic chemistry.

Applications and Potential Uses

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbaldehyde can participate in various chemical reactions due to its functional groups. Its applications span several fields:

  • Organic Synthesis: As a building block for more complex molecules.

  • Materials Science: Contributing to the development of new materials with unique properties.

  • Pharmaceutical Research: Potential therapeutic effects due to its interaction with biological systems.

Related Compounds

Several compounds share structural similarities with 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbaldehyde. Notable examples include:

Compound NameMolecular FormulaUnique Features
6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamideContains a carboxamide group instead of an aldehyde
6,6-dimethyl-5H-pyrazolo[3,2-b] oxazine-3-sulfonyl chlorideFeatures a sulfonyl chloride which increases reactivity
6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-amineContains an amine group offering different reactivity

These compounds illustrate variations in functional groups that significantly alter their chemical behavior and potential applications while maintaining a core structural similarity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator